5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole
Description
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties
Properties
IUPAC Name |
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c16-11-6-7-12(13(17)9-11)15-19-18-14(20-15)8-10-4-2-1-3-5-10/h1-7,9,15,19H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGGXHIRNAQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biological pathways, such as enzyme activity or cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenyl-1,3,4-thiadiazole: Lacks the benzyl group but shares the dichlorophenyl and thiadiazole core.
5-benzyl-1,3,4-thiadiazole: Contains the benzyl group but lacks the dichlorophenyl group.
Uniqueness
5-benzyl-2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the presence of both benzyl and dichlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups enhances its versatility and effectiveness in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
